2-((((Methylamino)methyl)thio)methylene)malononitrile
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Overview
Description
2-((((Methylamino)methyl)thio)methylene)malononitrile is a chemical compound with the molecular formula C6H7N3S and a molecular weight of 153.2 g/mol . This compound is known for its unique structure, which includes a malononitrile core substituted with a methylamino and a methylthio group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((Methylamino)methyl)thio)methylene)malononitrile typically involves the reaction of malononitrile with methylamine and methylthiol under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 25-30°C. The reaction mixture is stirred for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-((((Methylamino)methyl)thio)methylene)malononitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
2-((((Methylamino)methyl)thio)methylene)malononitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((((Methylamino)methyl)thio)methylene)malononitrile involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the type of reaction .
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler compound with a similar core structure but lacking the methylamino and methylthio groups.
2-((Methylthio)methylene)malononitrile: Similar structure but without the methylamino group.
2-((Methylamino)methylene)malononitrile: Similar structure but without the methylthio group.
Uniqueness
2-((((Methylamino)methyl)thio)methylene)malononitrile is unique due to the presence of both methylamino and methylthio groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C6H7N3S |
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Molecular Weight |
153.21 g/mol |
IUPAC Name |
2-(methylaminomethylsulfanylmethylidene)propanedinitrile |
InChI |
InChI=1S/C6H7N3S/c1-9-5-10-4-6(2-7)3-8/h4,9H,5H2,1H3 |
InChI Key |
YJOYNPHSDVIRGE-UHFFFAOYSA-N |
Canonical SMILES |
CNCSC=C(C#N)C#N |
Origin of Product |
United States |
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